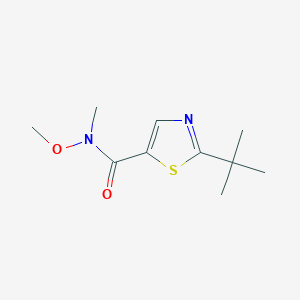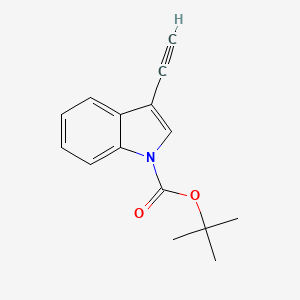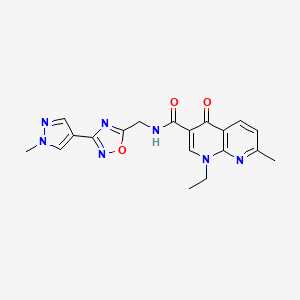
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is synthesized through a complex process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization Thiophene derivatives are synthesized for various purposes, including the exploration of their chemical properties and potential applications in drug development, materials science, and as ligands in metal-organic frameworks. For instance, the synthesis and characterization of novel thiophene compounds with potential for application in medicinal chemistry are common research themes. Studies have demonstrated methods to synthesize thiophene derivatives with specific structural features, such as the introduction of cyclobutane rings or specific functional groups, to investigate their physical and chemical properties (McLaughlin et al., 2016), (Matsuda, Shigeno, & Murakami, 2008).
Biological Activity and Drug Design Compounds containing thiophene and cyclobutane motifs have been investigated for their biological activities. Research includes studies on their potential antimicrobial properties and the exploration of their interactions with biological targets for drug development. These activities are often elucidated through various biochemical assays and molecular docking studies, aiming to identify compounds with significant therapeutic potential (Çakmak et al., 2022).
Material Science and Sensing Applications Thiophene derivatives have been utilized in the development of materials with specific electronic or photophysical properties. For example, functionalization of microporous metal-organic frameworks (MOFs) with thiophene-containing ligands has shown potential in gas adsorption, sensing activities, and magnetic properties. These applications are significant for developing new materials for environmental monitoring, electronic devices, and catalysis (Wang et al., 2016).
Wirkmechanismus
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives act as kinase inhibitors, disrupting the signaling pathways in cells .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various biological targets. Thiophene derivatives have been reported to influence a variety of pathways, including inflammatory pathways, signaling pathways, and metabolic pathways .
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, the compound likely exerts diverse molecular and cellular effects .
Zukünftige Richtungen
The future directions in the field of thiophene derivatives involve the design and synthesis of new compounds with improved biological activity. Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives showed excellent antimicrobial activity .
Eigenschaften
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c17-14(11-6-7-19-9-11)13-5-4-12(20-13)8-16-15(18)10-2-1-3-10/h4-7,9-10H,1-3,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCVCZDTGKPYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)
![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)
![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006659.png)



![1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B3006669.png)
![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)
![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)

